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Compound of Interest

Compound Name:
Ethyl 3-(tetrahydrofuran-3-yl)-3-

oxopropanoate

Cat. No.: B1290315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl
3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a key intermediate in various synthetic

applications. Due to the limited availability of published experimental data for this specific

molecule, this guide presents predicted spectroscopic values based on the analysis of its

constituent functional groups and related chemical structures. The methodologies for obtaining

such data are also detailed to assist researchers in their laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate.

These predictions are derived from established principles of organic spectroscopy and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl

ester and tetrahydrofuran moieties. The presence of keto-enol tautomerism, common in β-keto
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esters, may lead to the appearance of minor signals corresponding to the enol form.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~4.2 Quartet (q) 2H
-O-CH₂-CH₃ (Ethyl

Ester)

~3.8 - 4.0 Multiplet (m) 3H
-O-CH₂- and CH-O-

(Tetrahydrofuran Ring)

~3.5 Singlet (s) 2H
-CO-CH₂-CO- (Keto

form)

~3.4 Multiplet (m) 1H
-CO-CH-

(Tetrahydrofuran Ring)

~2.0 - 2.2 Multiplet (m) 2H
-CH-CH₂-CH₂-

(Tetrahydrofuran Ring)

~1.3 Triplet (t) 3H
-O-CH₂-CH₃ (Ethyl

Ester)

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Predicted Chemical Shift (δ, ppm) Carbon Assignment

~202 C=O (Ketone)

~167 C=O (Ester)

~68 -O-CH₂- (Tetrahydrofuran Ring)

~67 -CH-O- (Tetrahydrofuran Ring)

~61 -O-CH₂-CH₃ (Ethyl Ester)

~50 -CO-CH₂-CO- (Keto form)

~48 -CO-CH-(Tetrahydrofuran Ring)

~30 -CH-CH₂-CH₂- (Tetrahydrofuran Ring)

~14 -O-CH₂-CH₃ (Ethyl Ester)

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl

groups.

Predicted Wavenumber

(cm⁻¹)
Intensity

Functional Group

Assignment

~1745 Strong C=O Stretch (Ester)

~1715 Strong C=O Stretch (Ketone)

~1100 Strong C-O Stretch (Ether and Ester)

2850 - 3000 Medium C-H Stretch (Aliphatic)

Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion

peak and characteristic fragmentation patterns.
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Predicted m/z Relative Intensity Fragment Assignment

186 Moderate [M]⁺ (Molecular Ion)

141 High [M - OCH₂CH₃]⁺

113 High [M - COOCH₂CH₃]⁺

85 High
[C₄H₅O₂]⁺ (from β-keto ester

cleavage)

71 High
[C₄H₇O]⁺ (Tetrahydrofuranyl

cation)

43 High [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR

Sample Preparation: Approximately 5-10 mg of the purified Ethyl 3-(tetrahydrofuran-3-
yl)-3-oxopropanoate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS)

can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400

MHz or 500 MHz).

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard single-pulse experiment is performed.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance sensitivity.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are generally required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

[1][2][3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded

first. The sample is then placed in the beam path, and the sample spectrum is recorded. The

instrument typically scans a range from 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.[4][5]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Purification (e.g., Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Process NMR Data (FT, Phasing) Process IR Data (Background Subtraction) Process MS Data (Library Search)

Structural Elucidation

Final_Report

Final Report Generation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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